molecular formula C17H27N3O6 B091253 N(alpha), N-(im)-Di-Boc-L-histidine methyl ester CAS No. 17791-51-4

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Cat. No.: B091253
CAS No.: 17791-51-4
M. Wt: 369.4 g/mol
InChI Key: ZYCZFTGHOVFXLZ-LBPRGKRZSA-N
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Description

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid histidine. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms of the histidine side chain and a methyl ester group on the carboxyl group. The Boc groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs automated peptide synthesizers and large-scale reactors to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including: 1

Biological Activity

N(α), N-(im)-Di-Boc-L-histidine methyl ester, a derivative of the amino acid histidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's synthesis, properties, and biological effects, supported by relevant data and case studies.

  • Molecular Formula : C17H27N3O6C_{17}H_{27}N_{3}O_{6}
  • Molecular Weight : 369.413 g/mol
  • Density : 1.17 g/cm³
  • Melting Point : 113-116 °C

This compound is characterized by two Boc (tert-butoxycarbonyl) protecting groups on the nitrogen atoms of histidine, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of N(α), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxylic acid groups followed by methylation. The general synthetic route can be summarized as follows:

  • Protection : The amino groups of L-histidine are protected using Boc anhydride.
  • Methylation : The carboxylic acid group is converted to a methyl ester using methyl iodide.
  • Purification : The final product is purified through recrystallization or chromatography.

Ergogenic Effects

Research indicates that amino acids and their derivatives, including N(α), N-(im)-Di-Boc-L-histidine methyl ester, can influence various physiological processes:

  • Hormonal Secretion : These compounds may enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise .
  • Mental Performance : They are also recognized for their potential to improve mental performance in stress-related tasks .

Antimicrobial Activity

Studies have shown that histidine derivatives possess antimicrobial properties. For instance, cationic polymers containing imidazolium groups exhibit significant antibacterial activity against various pathogens. This suggests that N(α), N-(im)-Di-Boc-L-histidine methyl ester could be explored as a scaffold for developing new antimicrobial agents .

Case Studies

  • Study on Ergogenic Supplements :
    • A study highlighted the ergogenic potential of amino acid derivatives, including histidine esters, demonstrating beneficial effects on physical performance and recovery in athletes .
  • Antimicrobial Evaluation :
    • Research comparing different amino acid derivatives indicated that those with imidazolium functionalities showed lower minimum inhibitory concentrations (MIC) against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial therapies based on histidine derivatives .

Data Summary Table

PropertyValue
Molecular FormulaC17H27N3O6C_{17}H_{27}N_{3}O_{6}
Molecular Weight369.413 g/mol
Density1.17 g/cm³
Melting Point113-116 °C
Ergogenic EffectsYes
Antimicrobial ActivityYes

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447860
Record name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17791-51-4
Record name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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